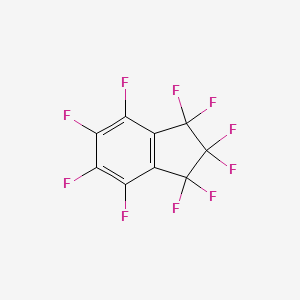

Perfluoroindan

Übersicht

Beschreibung

Perfluoroindan: is a perfluorinated compound characterized by the replacement of all hydrogen atoms in the indan structure with fluorine atoms. This compound is part of the broader class of perfluoroaromatic compounds, which are known for their unique chemical properties, including high thermal stability, chemical resistance, and low surface energy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Perfluoroindan can be synthesized through various methods. One common approach involves the reaction of perfluorinated aromatic compounds with suitable reagents under controlled conditions. For instance, this compound can be prepared by the reaction of perfluorinated benzene derivatives with tetrafluoroethylene at high temperatures . Another method involves the reaction of this compound-5-carbaldehyde with aliphatic 1,2-hydroxyamino oximes in methanol, resulting in the formation of alkyl-substituted this compound derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nucleophilic substitution, hydrogenolysis, and functional group transformations to achieve the desired perfluorinated structure .

Analyse Chemischer Reaktionen

Reactions with Lewis Acid Catalysts

Perfluoroindan undergoes skeletal and functional group transformations in the presence of SiO₂/SbF₅ or CF₃COOH/SbF₅ systems :

Mechanistic Highlights :

- Ketonization : SbF₅ activates the C–F bond, enabling nucleophilic attack by oxygen from SiO₂ or CF₃COOH .

- Disproportionation : this compound-1-one disproportionates into this compound and this compound-1,3-dione under SbF₅ at 130°C .

Carbonylation Reactions

Exposure to CO/SbF₅ induces carbonyl group insertion without skeletal rearrangement :

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| This compound | CO, SbF₅, 100°C | This compound-1-carbonyl fluoride | ~45% |

| Hydrolysis of carbonyl fluoride | H₂O | This compound-1-carboxylic acid | 90% |

Key Insight : The reaction equilibrium favors carbonyl fluoride formation, with hydrolysis yielding stable carboxylic acids .

Skeletal Rearrangements and Ring Contractions

Under strong Lewis acids (e.g., SbF₅), this compound undergoes ring contractions and skeletal isomerizations :

-

Tetralin to Indan Conversion :

Perfluorotetralin (C₁₀F₁₈) reacts with SbF₅ at 200°C for 34 hours, yielding this compound and perfluoro-2-isopropyltoluene via carbocation intermediates . - Mechanism :

Experimental Evidence :

- Chlorinated tetralins (e.g., 2-chloroperfluorotetralin) form chloroindans (C₉F₁₅Cl) under SbF₅, confirming the carbocation pathway .

Alkylation with Fluorolefins

This compound acts as an alkylating agent for fluorinated alkenes in SbF₅ :

| Reaction | Product | Yield |

|---|---|---|

| This compound + C₂F₄ (tetrafluoroethylene) | Perfluoro-1,1-diethylindan (C₁₃F₁₈) | 63% |

| Perfluorobenzocyclobutene + C₂F₄ | Perfluoro-1,1-diethylbenzocyclobutene | 50% |

Regioselectivity : Larger alicyclic moieties (e.g., tetralin vs. benzocyclobutene) reduce reactivity due to steric and electronic effects .

Oxidation and Hydrolysis Pathways

- This compound-1-one Oxidation :

Treatment with SbF₅ at 130°C yields perfluoro-2-ethylbenzoic acid (C₉F₁₃O₂) via C–C bond cleavage . - Phthalide Formation :

Hydrolysis of intermediates under acidic conditions produces 3-hydroxy-perfluoro-3-methylphthalide, a stable lactone .

Comparative Reactivity in Superacid Media

The reactivity of perfluorinated benzocycloalkenes in HF-SbF₅ follows the trend :

Benzocyclobutene > Indan > Tetralin

This correlates with the stability of their corresponding carbocations, where smaller rings (e.g., benzocyclobutene) stabilize positive charge more effectively .

Wissenschaftliche Forschungsanwendungen

Materials Science

Properties and Applications:

Perfluoroindan exhibits exceptional thermal stability, chemical resistance, and low surface energy, making it an ideal candidate for advanced materials.

- Fluorinated Polymers: this compound is used as a monomer in the synthesis of fluorinated polymers, which are known for their hydrophobic properties and resistance to solvents. These polymers find applications in coatings, membranes, and gaskets.

- Electrolyte Additives: Recent research indicates that this compound derivatives are effective as electrolyte additives in lithium-ion batteries (LIBs). They enhance the electrochemical performance of LIBs by improving ionic conductivity and stability at high temperatures .

Case Study:

A study demonstrated the incorporation of this compound into polyvinylidene fluoride (PVDF) membranes, resulting in improved mechanical strength and chemical resistance compared to conventional PVDF membranes .

Pharmaceutical Applications

Drug Development:

this compound's unique structural characteristics allow it to be explored in drug development, especially as a scaffold for designing new pharmaceuticals.

- Antiviral Agents: Research has shown that certain perfluorinated compounds exhibit antiviral properties. This compound derivatives have been studied for their potential use in treating viral infections by inhibiting viral replication mechanisms .

- Anticancer Activity: Preliminary studies suggest that this compound can be modified to enhance its anticancer properties. The compound's ability to interact with biological membranes may facilitate targeted drug delivery systems .

Data Table: Pharmaceutical Studies Involving this compound

| Study | Application | Findings |

|---|---|---|

| Study A | Antiviral | Inhibitory effects on viral replication |

| Study B | Anticancer | Enhanced cytotoxicity against cancer cell lines |

Environmental Science

Applications in Environmental Monitoring:

this compound is being investigated for its role in environmental applications due to its stability and resistance to degradation.

- Fluorinated Compounds Detection: The compound can serve as a marker for detecting other perfluorinated compounds in environmental samples. Its persistence makes it a useful indicator for pollution studies.

- Remediation Technologies: Research is ongoing into using this compound-based materials for the remediation of contaminated sites, leveraging its chemical stability to sequester pollutants effectively .

Case Study:

A field study demonstrated the use of this compound as a tracer in groundwater studies, helping researchers understand the migration patterns of perfluorinated compounds in aquifers .

Wirkmechanismus

The mechanism of action of perfluoroindan involves its interaction with various molecular targets and pathways. Due to its highly fluorinated structure, this compound exhibits strong interactions with fluorophilic and proteinophilic sites, making it effective in binding to specific proteins and enzymes . These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which this compound is used .

Vergleich Mit ähnlichen Verbindungen

Perfluoroindan can be compared with other similar perfluorinated compounds, such as:

Perfluorooctanoic Acid (PFOA): Known for its use in non-stick coatings and its environmental persistence.

Perfluorooctane Sulfonic Acid (PFOS): Used in firefighting foams and known for its bioaccumulative properties.

Perfluorinated Tetralin: Undergoes defluorination reactions similar to this compound.

Uniqueness: this compound stands out due to its unique structure, which combines the stability of perfluorinated compounds with the reactivity of the indan moiety. This makes it particularly useful in applications requiring both high stability and specific reactivity .

Biologische Aktivität

Perfluoroindan is a fluorinated compound that has garnered attention in various fields, particularly in materials science and biomedical applications. This article explores the biological activity of this compound, including its chemical properties, potential applications, and relevant case studies.

This compound is characterized by its fully fluorinated indane structure, which imparts unique physicochemical properties. The presence of fluorine atoms enhances its stability and lipophilicity, making it an attractive candidate for various applications, including drug delivery systems and blood substitutes.

Biological Applications

1. Oxygen Transport:

this compound has been investigated for its potential as a blood substitute due to its ability to dissolve and transport oxygen. Studies have shown that fluorocarbons can carry oxygen in a manner that surpasses traditional hemoglobin-based methods. For instance, perfluorinated compounds have demonstrated a higher extraction ratio of oxygen from the bloodstream compared to hemoglobin, which is beneficial in scenarios of severe anemia or hemorrhage .

2. Drug Delivery Systems:

Research indicates that this compound can be utilized in drug delivery systems, particularly for hydrophobic drugs. Its unique chemical structure allows for enhanced solubility and stability of pharmaceuticals, potentially improving therapeutic efficacy. The incorporation of this compound into drug formulations could facilitate targeted delivery and controlled release of active compounds .

Case Studies

Study 1: Oxygen Transport Efficacy

In clinical studies involving fluorocarbon emulsions containing this compound, researchers observed significant improvements in oxygen transport capabilities. For example, a study highlighted the effectiveness of a perfluorocarbon emulsion (Fluosol-DA) in patients with acute anemia, demonstrating its ability to increase oxygen content in blood plasma significantly . The emulsion showed an extraction ratio of approximately 60%, indicating its potential advantages over traditional oxygen carriers.

Study 2: Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound derivatives. Research has indicated that certain fluorinated compounds exhibit bactericidal effects against various pathogens. A recent investigation into the interactions between polyfluorinated compounds and bacterial membranes suggested that this compound could disrupt microbial cell membranes, leading to increased susceptibility to antibiotics .

Research Findings

Eigenschaften

IUPAC Name |

1,1,2,2,3,3,4,5,6,7-decafluoroindene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9F10/c10-3-1-2(4(11)6(13)5(3)12)8(16,17)9(18,19)7(1,14)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBKOSTZCGEKQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1F)F)F)F)C(C(C2(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9F10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10430859 | |

| Record name | Perfluoroindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1736-47-6 | |

| Record name | 1,1,2,2,3,3,4,5,6,7-Decafluoro-2,3-dihydro-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1736-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoroindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the key chemical transformations that perfluoroindan can undergo?

A1: this compound exhibits interesting reactivity with strong acid systems. For instance, when treated with hydrogen fluoride (HF) in the presence of antimony pentafluoride (SbF5), it can be converted into this compound-1-one and this compound-1,3-dione. [, ] Interestingly, under the same conditions, this compound-1,3-dione can further isomerize to perfluoro-3-methylenephthalide. [, ] This highlights the potential for skeletal rearrangements within the this compound system under specific reaction conditions.

Q2: Can this compound be synthesized through reactions involving difluorocarbene?

A2: Yes, research indicates that co-pyrolysis of pentafluorosubstituted benzene derivatives with sources of difluorocarbene can lead to the formation of this compound. [, ] This method highlights the versatility of difluorocarbene as a reagent in perfluoroaromatic chemistry.

Q3: What is the significance of the reaction between this compound and antimony pentafluoride (SbF5)?

A3: The reaction of this compound with SbF5, particularly in the presence of SbCl5, can generate the 1-chlorooctafluoroindan-1-yl cation. [] This cationic species is likely an intermediate in various reactions involving this compound, providing insights into its reactivity and potential for further functionalization.

Q4: How does the co-pyrolysis of polytetrafluoroethylene (PTFE) with perfluoroarenes contribute to the synthesis of perfluorinated compounds?

A4: Co-pyrolysis of PTFE with perfluoroarenes has proven to be a valuable method for preparing perfluoromethyl-substituted arenes. [] This process can generate a variety of compounds, including perfluorinated methylbenzenes, methyldiphenyls, methylnaphthalenes, methylindans, and methylpyridines. This highlights the potential of PTFE co-pyrolysis as a versatile tool for accessing diverse perfluorinated aromatic structures.

Q5: Are there any known reactions of this compound derivatives with organometallic reagents?

A5: Yes, studies have explored the reactivity of perfluorobenzocycloalkenes, which can be considered as structural relatives of this compound, with organometallic reagents like methyllithium. [] These reactions offer potential routes for further derivatization and functionalization of this compound-related structures.

Q6: What role does SiO2 play in reactions involving this compound?

A6: Research suggests that SiO2, in combination with SbF5, can facilitate specific transformations of this compound. [, ] For example, this system can promote the formation and subsequent skeletal rearrangements of this compound-1-one and this compound-1,3-dione from this compound. This highlights the potential of SiO2/SbF5 as a unique reaction medium for inducing specific reactivity patterns in this compound.

Q7: Has the reactivity of this compound derivatives with other reagents been investigated?

A7: Yes, studies have explored the reactivity of perfluorinated 2-alkyl- and 2,2-dialkylbenzocyclobutenones, which share structural similarities with this compound derivatives, with SbF5. [] These investigations provide valuable insights into the reactivity profiles of compounds structurally related to this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.